Enantiomeric Purity and Optical Rotation: Definitive Chiral Identity for Asymmetric Synthesis
(R)-Quinuclidin-3-amine hydrochloride (CAS 137661-31-5) is defined by its specific optical rotation of [α]D²⁵ = +12° to +14° (c=1, H₂O), confirming its (R)-configuration . This contrasts with the (S)-enantiomer, (S)-quinuclidin-3-amine hydrochloride (CAS 137661-30-4), which exhibits a negative optical rotation, and the racemic mixture, which shows no net optical activity. The enantiomeric purity of the (R)-isomer is critical for stereospecific reactions; patents describe synthetic routes achieving >99% enantiomeric excess using chiral ruthenium-based catalysts .
| Evidence Dimension | Optical Rotation ([α]D²⁵, c=1, H₂O) |
|---|---|
| Target Compound Data | +12° to +14° |
| Comparator Or Baseline | (S)-enantiomer: negative rotation; Racemate: 0° |
| Quantified Difference | Opposite sign of rotation; qualitative difference |
| Conditions | Polarimetry, concentration 1 g/100 mL in H₂O |
Why This Matters
Optical rotation confirms chiral identity and enantiomeric excess, which directly correlates with biological activity and synthetic utility in producing single-enantiomer pharmaceuticals.
